Computed Lipophilicity (LogP) Comparison vs. MPTP and Phenolic Analog
The target compound exhibits a computed LogP of 1.55, approximately 1.4 log units lower than the computed LogP of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, ~2.9) and ~0.8 log units lower than 4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol (CAS 5233-54-5, ~2.3) . This reduced lipophilicity places the compound more favorably within the CNS drug-like chemical space (CNS MPO score range) and closer to the optimal LogP range of 1–3 for fragment-based screening libraries [1].
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.55 (computed, ChemScene datasheet) |
| Comparator Or Baseline | MPTP: LogP ~2.9 (computed); 4-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol: LogP ~2.3 (computed) |
| Quantified Difference | ΔLogP = −1.35 vs. MPTP; ΔLogP = −0.75 vs. phenolic analog |
| Conditions | In silico prediction; experimental LogP values not available for direct confirmation |
Why This Matters
Lower LogP reduces non-specific membrane partitioning and phospholipidosis risk, making this compound a more suitable fragment starting point for CNS-targeted lead optimization than the more lipophilic MPTP or phenolic analogs.
- [1] Wager, T.T.; Hou, X.; Verhoest, P.R.; Villalobos, A. Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chem. Neurosci. 2016, 7, 767–775. (Class-level reference for CNS drug-like property ranges.) View Source
